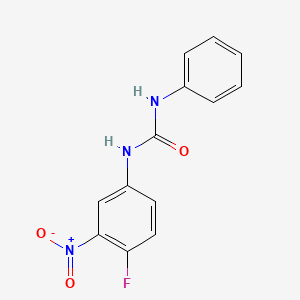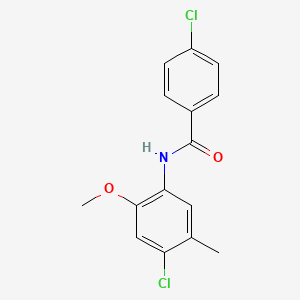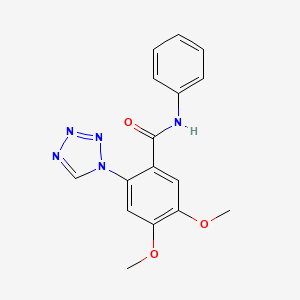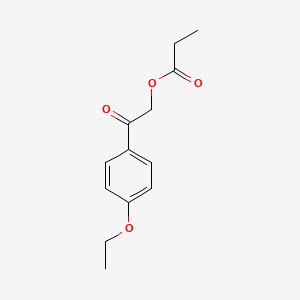
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea
Übersicht
Beschreibung
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea (FNU) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a critical role in many cellular processes, including glycogen metabolism, protein synthesis, and cell differentiation. FNU has been shown to have potential therapeutic applications in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes. GSK-3 has been implicated in a variety of diseases, and inhibition of the enzyme has been shown to have therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in diabetes, reduce the formation of amyloid plaques in Alzheimer's disease, and inhibit tumor growth and induce apoptosis in cancer cells. N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluoro-3-nitrophenyl)-N'-phenylurea in lab experiments is its potency and specificity for GSK-3 inhibition. This allows for precise control of the enzyme's activity and downstream effects on cellular processes. However, one limitation of using N-(4-fluoro-3-nitrophenyl)-N'-phenylurea is its potential toxicity and off-target effects. Careful dosing and monitoring of cells or animals is necessary to ensure that the compound is being used safely and effectively.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-fluoro-3-nitrophenyl)-N'-phenylurea. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of more potent and selective inhibitors of GSK-3. Additionally, further research is needed to better understand the mechanisms by which N-(4-fluoro-3-nitrophenyl)-N'-phenylurea exerts its effects on cellular processes and to identify additional therapeutic applications for the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been extensively studied in scientific research due to its ability to inhibit GSK-3. It has been shown to have potential therapeutic applications in a variety of diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to reduce the formation of amyloid plaques, which are a hallmark of the disease. In diabetes, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to improve insulin sensitivity and glucose uptake. In cancer, N-(4-fluoro-3-nitrophenyl)-N'-phenylurea has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXHXDUVLPEMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-nitrophenyl)-3-phenylurea | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
